molecular formula C19H23N5O4 B2926397 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide CAS No. 899945-52-9

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide

Cat. No.: B2926397
CAS No.: 899945-52-9
M. Wt: 385.424
InChI Key: ZYZNCPNLTQMEHN-UHFFFAOYSA-N
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Description

The compound is a pyrazolo[3,4-d]pyrimidin derivative, which is a type of N-heterocycle . N-heterocycles are a class of organic compounds that contain nitrogen atoms in a ring structure and are widely present in many natural products and therapeutically applicable compounds .


Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyrimidin core, which is a fused ring structure containing nitrogen atoms . It also has a tert-butyl group and an ethoxyphenyl group attached to it.

Scientific Research Applications

Anticancer Activity

  • Al-Sanea et al. (2020) synthesized derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide and tested them for anticancer activity. They found that one compound demonstrated notable cancer cell growth inhibition against several cancer cell lines (Al-Sanea et al., 2020).

Histamine Release Inhibition and Cytotoxic Activity

  • Quintela et al. (2001) synthesized a series of 1H-pyrazolo[3,4-d]pyrimidines and studied their effect on histamine release from rat peritoneal mast cells. Some compounds showed inhibition of histamine release, and two compounds displayed cytotoxic activity against human colon cancer cells (Quintela et al., 2001).

Antimalarial Drug Synthesis

  • Magadum and Yadav (2018) used a compound structurally related to N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Insecticidal and Antibacterial Potential

  • Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics and evaluated them for insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).

Radioligand Imaging

  • Dollé et al. (2008) reported the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides for use as selective ligands in radioligand imaging (Dollé et al., 2008).

Antibacterial Activity and Redox Properties

  • Koshelev et al. (2020) synthesized benzotriazole, cyclic amides, and pyrimidine derivatives, containing 2,6-di-tert-butyl-phenol fragments, and tested them for antibacterial activity and redox properties (Koshelev et al., 2020).

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-5-27-13-6-8-14(9-7-13)28-11-16(25)22-23-12-20-17-15(18(23)26)10-21-24(17)19(2,3)4/h6-10,12H,5,11H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZNCPNLTQMEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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